molecular formula C16H21NO3 B5802585 4-[(3-cyclohexylpropanoyl)amino]benzoic acid

4-[(3-cyclohexylpropanoyl)amino]benzoic acid

Cat. No.: B5802585
M. Wt: 275.34 g/mol
InChI Key: KXYDMJSJRZKFMC-UHFFFAOYSA-N
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Description

4-[(3-cyclohexylpropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexylpropanoyl group attached to the amino group of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyclohexylpropanoyl)amino]benzoic acid typically involves the following steps:

    Formation of the cyclohexylpropanoyl chloride: Cyclohexylpropanoyl chloride is prepared by reacting cyclohexylpropanoic acid with thionyl chloride under reflux conditions.

    Acylation of aminobenzoic acid: The cyclohexylpropanoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyclohexylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring of the benzoic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid.

Scientific Research Applications

4-[(3-cyclohexylpropanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-cyclohexylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of folic acid and other derivatives.

    Cyclohexylpropanoic acid: A related compound with similar structural features.

Uniqueness

4-[(3-cyclohexylpropanoyl)amino]benzoic acid is unique due to the presence of both the cyclohexylpropanoyl and benzoic acid moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-cyclohexylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h7-10,12H,1-6,11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYDMJSJRZKFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(3-Cyclohexanepropionylamino)-benzoic acid was prepared as described in Example 3 from 10.0 g (0.073 mol) of p-aminobenzoic acid and 14.0 g (0.08 mol) of 3-cyclohexanepropionyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

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